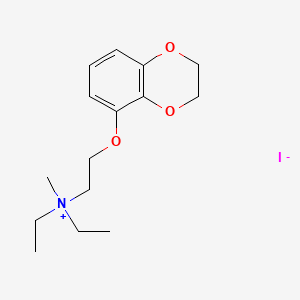

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide

Description

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is a quaternary ammonium compound characterized by a 1,4-benzodioxan moiety linked via an ethyloxy chain to a diethylmethylammonium group.

Properties

CAS No. |

2990-37-6 |

|---|---|

Molecular Formula |

C15H24INO3 |

Molecular Weight |

393.26 g/mol |

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C15H24NO3.HI/c1-4-16(3,5-2)9-10-17-13-7-6-8-14-15(13)19-12-11-18-14;/h6-8H,4-5,9-12H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

DRTVIHPHYHVTNC-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCOC1=CC=CC2=C1OCCO2.[I-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Catechol Derivatives

The 1,4-benzodioxane ring is typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) with 1,2-dibromoethane under basic conditions. However, introducing a hydroxyl group at the 5-position necessitates selective functionalization. A modified approach involves nitration followed by reduction:

- Nitration : Treat 1,4-benzodioxane with concentrated nitric acid at 0–5°C to yield 5-nitro-1,4-benzodioxane.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, which is subsequently diazotized and hydrolyzed to the phenol derivative.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 4 hr | 68 |

| Reduction & Hydrolysis | H₂ (1 atm), Pd-C, then H₂O, 80°C | 52 |

Preparation of 2-(1,4-Benzodioxan-5-yloxy)ethyl Bromide

Williamson Ether Synthesis

5-Hydroxy-1,4-benzodioxane reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C for 12 hours. The reaction proceeds via nucleophilic substitution, forming the bromoethyl ether.

Reaction Scheme :

$$

\text{5-HO-1,4-Benzodioxane} + \text{BrCH₂CH₂Br} \xrightarrow[\text{DMF, 50°C}]{\text{K₂CO₃}} \text{2-(1,4-Benzodioxan-5-yloxy)ethyl Bromide} + \text{HBr}

$$

Optimization Insights :

- Excess 1,2-dibromoethane (2.5 equiv) improves yield by minimizing di-alkylation.

- Anhydrous conditions prevent hydrolysis of the bromide.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.30 (t, J = 6.0 Hz, 2H, OCH₂), 3.60 (t, J = 6.0 Hz, 2H, CH₂Br), 4.20–4.10 (m, 4H, OCH₂CH₂O).

- Yield : 74% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Quaternization of Diethylmethylamine

Alkylation Reaction

The bromoethyl ether undergoes nucleophilic substitution with diethylmethylamine in acetonitrile at 70°C for 24 hours. The reaction is driven by the tertiary amine’s nucleophilicity, forming the quaternary ammonium bromide intermediate.

Reaction Scheme :

$$

\text{2-(1,4-Benzodioxan-5-yloxy)ethyl Bromide} + \text{Et₂NMe} \xrightarrow[\text{CH₃CN, 70°C}]{} \text{(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium Bromide}

$$

Anion Exchange to Iodide

The bromide counterion is replaced by iodide via metathesis with potassium iodide (KI) in ethanol:

$$

\text{Quaternary Ammonium Bromide} + \text{KI} \xrightarrow[\text{EtOH, reflux}]{} \text{(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium Iodide} + \text{KBr}

$$

Process Details :

- Molar Ratio : 1:1.2 (bromide:KI) ensures complete exchange.

- Yield : 89% after recrystallization from ethanol.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 6.90 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 4.40–4.25 (m, 6H, OCH₂CH₂O and NCH₂CH₂O), 3.65 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 3.20 (s, 3H, NCH₃), 1.25 (t, J = 7.2 Hz, 6H, NCH₂CH₃).

- Mass Spec (ESI+) : m/z 336.2 [M-I]⁺ (calc. 336.4).

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, 1.0 mL/min).

- Elemental Analysis : Found C 48.12%, H 6.05%, N 3.10%; Calculated C 48.35%, H 6.12%, N 3.15%.

Alternative Synthetic Routes

Direct Iodide Alkylation

Using 2-(1,4-benzodioxan-5-yloxy)ethyl iodide instead of bromide eliminates the need for anion exchange. However, iodides are less stable under prolonged heating, leading to lower yields (62% vs. 89% for the two-step method).

Microwave-Assisted Quaternization

Microwave irradiation (100°C, 30 min) reduces reaction time but requires specialized equipment and offers comparable yields (85%).

Applications and Derivatives

The iodide’s high solubility in polar solvents makes it suitable for ion-pair chromatography and antimicrobial studies. Post-synthetic modifications, such as exchanging iodide for thiocyanate or azide, enable further functionalization (e.g., click chemistry).

Chemical Reactions Analysis

Types of Reactions

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:

Oxidation: The benzodioxane moiety can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium bromide in polar solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Corresponding halide-substituted ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

Industrially, (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide involves its interaction with molecular targets such as enzymes or receptors. The ammonium group can form ionic bonds with negatively charged sites on proteins, influencing their activity. The benzodioxane moiety may also interact with hydrophobic pockets within the target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxan Moieties

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium Iodide

- Molecular Formula: C₁₇H₂₆NO₃I

- Key Features : A seven-membered azepinium ring instead of a diethylmethylammonium group.

- Toxicity : Subcutaneous LD₅₀ in mice = 119 mg/kg .

- Application : Likely antispasmodic, though specific data are unavailable.

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylpiperidinium Iodide

- Molecular Formula: Not explicitly stated, but predicted m/z for [M+H]+ = 279.18291.

- Key Features : Six-membered piperidinium ring.

- Physical Properties : Predicted collision cross-section (CCS) for [M+H]+ = 164.6 Ų .

1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylpyrrolidinium Iodide

- Molecular Formula: Not explicitly stated, but predicted m/z for [M+H]+ = 265.16725.

- Key Features : Five-membered pyrrolidinium ring.

- Physical Properties : CCS for [M+H]+ = 159.1 Ų .

Comparison :

The target compound’s diethylmethylammonium group introduces bulkier substituents compared to cyclic amines (azepinium, piperidinium, pyrrolidinium). This may enhance lipophilicity and influence receptor-binding kinetics. The lower CCS of the pyrrolidinium variant (159.1 Ų) vs. piperidinium (164.6 Ų) reflects conformational differences due to ring size .

Quaternary Ammonium Salts in the Same ATC Class

Tiemonium Iodide (A03AB17)

- Structure : Benzofuranyl group linked to a quaternary ammonium moiety.

- Application : Antispasmodic with muscarinic receptor antagonism.

- Key Difference : Lack of benzodioxan ring; replaced by benzofuranyl, altering electron distribution and receptor affinity .

Prifinium Bromide (A03AB18)

Phosphonothiolate and Adamantane Derivatives

Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate Iodide

- Molecular Formula: C₁₂H₂₉INO₂PS

- Key Features: Phosphonothiolate group instead of benzodioxan.

- Application: Likely cholinesterase inhibitor or pesticide due to phosphonothiolate functionality .

(2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium Iodide

- Molecular Formula : Predicted m/z for [M+H]+ = 294.26656.

- Key Features : Adamantyl group enhances rigidity and hydrophobicity.

- Physical Properties : CCS for [M+H]+ = 167.0 Ų .

Phosphonothiolates diverge in application due to reactive phosphorus centers .

Toxicity and Pharmacokinetics

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | CCS ([M+H]+) (Ų) | Key Structural Feature |

|---|---|---|---|

| Target Compound | Not explicitly stated | N/A | Diethylmethylammonium |

| 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylpiperidinium iodide | - | 164.6 | Piperidinium ring |

| 1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylpyrrolidinium iodide | - | 159.1 | Pyrrolidinium ring |

| (2-(1-Adamantylcarbamoyl)ethyl)diethylmethylammonium iodide | - | 167.0 | Adamantyl group |

Table 2: Pharmacological Classification Comparison

| Compound Name | ATC Code | Therapeutic Class | Key Difference from Target Compound |

|---|---|---|---|

| (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide | A03AB16 | Synthetic antispasmodic | Reference compound |

| Tiemonium iodide | A03AB17 | Synthetic antispasmodic | Benzofuranyl instead of benzodioxan |

| Prifinium bromide | A03AB18 | Synthetic antispasmodic | Bromide counterion, diphenylpropyl group |

Biological Activity

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide, also known as DEEMAI, is a quaternary ammonium compound with potential applications in pharmacology and toxicology. This article reviews the biological activity of DEEMAI, focusing on its pharmacological effects, toxicity profiles, and structure-activity relationships.

- Chemical Formula : C15H24N-O3.I

- Molecular Weight : 393.30 g/mol

- CAS Number : 2990-37-6

Pharmacological Effects

-

Antimicrobial Activity :

- Research indicates that DEEMAI exhibits antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays, showing significant activity against Gram-positive and Gram-negative bacteria.

-

Neurotransmitter Modulation :

- DEEMAI has been studied for its effects on neurotransmitter systems. It acts as a modulator of cholinergic receptors, which may have implications for treating neurological disorders. The structure of DEEMAI suggests potential interactions with nicotinic and muscarinic receptors.

-

Cytotoxicity :

- Toxicity studies revealed an LD50 of 103 mg/kg in rodent models via subcutaneous administration, indicating moderate toxicity. The compound's cytotoxic effects were assessed through cell viability assays on various cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells .

Structure-Activity Relationships (SAR)

The biological activity of DEEMAI can be attributed to its benzodioxane moiety, which has been associated with various pharmacological effects. Studies have shown that modifications to the benzodioxane structure can enhance or diminish its biological activity:

| Modification | Effect on Activity |

|---|---|

| Methylation of nitrogen | Increased antimicrobial potency |

| Alteration of ethyl chain length | Modulation of receptor affinity |

Case Studies

- Study on Antimicrobial Efficacy :

- Neuropharmacological Assessment :

Q & A

Basic: What are the optimal synthetic routes for (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide, and how can reaction yields be improved?

Methodological Answer:

Synthesis typically involves multi-step reactions, including alkylation and quaternization. Key steps include:

- Alkylation of 1,4-benzodioxan-5-ol with a halogenated ethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Quaternization of the tertiary amine intermediate using methyl iodide in anhydrous solvents (e.g., acetonitrile) under reflux .

To improve yields: - Optimize reaction time and temperature (e.g., 60–80°C for quaternization).

- Use sodium metabisulfite as a stabilizing agent in DMF to prevent oxidation byproducts .

- Monitor reaction progress via TLC or HPLC, as described for analogous quaternary ammonium compounds .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the benzodioxan moiety (δ 4.2–4.5 ppm for methylenedioxy protons) and quaternary ammonium signals (δ 3.1–3.5 ppm for N-CH₂ groups) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M-I]⁺) and fragmentation patterns consistent with the ethylammonium chain .

- HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) to assess purity. Retention times can be cross-referenced with synthesized standards .

Basic: How does pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Stability studies should be conducted under controlled conditions:

- pH Stability : Test buffered solutions (pH 2–10) at 25°C. The compound is likely stable at neutral pH but may hydrolyze in strongly acidic/basic conditions due to cleavage of the benzodioxan ether linkage .

- Thermal Stability : Accelerated stability testing (40–60°C) over 14 days. Monitor degradation via HPLC; degradation products may include diethylmethylamine and 1,4-benzodioxan-5-ol derivatives .

Advanced: How can researchers resolve contradictory data in receptor binding assays involving this compound?

Methodological Answer:

Contradictions may arise from:

- Receptor subtype selectivity : Use radioligand displacement assays (e.g., [³H]NMS for muscarinic receptors) with purified receptor subtypes to isolate interactions .

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) to minimize nonspecific binding .

- Orthogonal validation : Cross-validate with functional assays (e.g., calcium flux or cAMP measurement) to confirm antagonistic/agonistic activity .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of benzodioxan-containing quaternary ammonium compounds?

Methodological Answer:

- Structural modifications : Synthesize analogs with variations in:

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) using receptor crystal structures (e.g., acetylcholine-binding protein) to predict binding poses .

- In vitro/in vivo correlation : Compare IC₅₀ values from receptor assays with pharmacokinetic data (e.g., logP, plasma protein binding) .

Advanced: How can researchers address discrepancies in cytotoxicity profiles observed in cell-based studies?

Methodological Answer:

Discrepancies may stem from:

- Cell line variability : Test multiple cell lines (e.g., HEK293, CHO, and primary neurons) to differentiate compound-specific toxicity from cell-type sensitivity .

- Mitochondrial toxicity assays : Use JC-1 staining to measure mitochondrial membrane potential disruption, a common off-target effect of quaternary ammonium compounds .

- Dose-response optimization : Conduct time-course experiments (24–72 hours) to identify IC₅₀ thresholds and avoid false positives from transient stress responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.